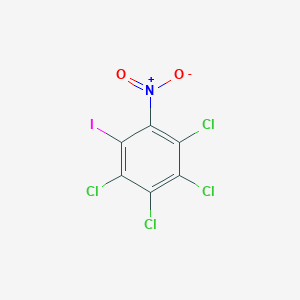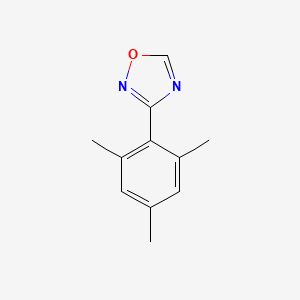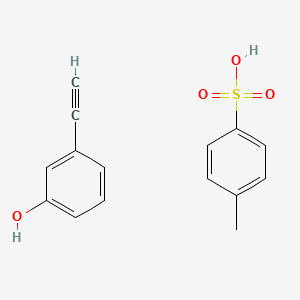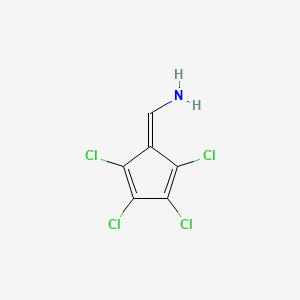![molecular formula C10H18ClNO B14622996 1,3,3-Trimethyl-2-azabicyclo[2.2.2]octan-5-one;hydrochloride CAS No. 55936-04-4](/img/structure/B14622996.png)
1,3,3-Trimethyl-2-azabicyclo[2.2.2]octan-5-one;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,3-Trimethyl-2-azabicyclo[2.2.2]octan-5-one;hydrochloride typically involves the cyclization of appropriate precursors. One common method involves the reaction of cyclopentanone with amines under specific conditions to form the bicyclic structure. The reaction conditions often include the use of strong acids or bases to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving multiple steps of purification and crystallization to obtain the final product in its hydrochloride form .
Chemical Reactions Analysis
Types of Reactions
1,3,3-Trimethyl-2-azabicyclo[2.2.2]octan-5-one;hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the bicyclic structure.
Substitution: The nitrogen atom in the ring system can participate in substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various halogenating agents for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and specific solvents to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield quinuclidone derivatives, while substitution reactions can introduce different functional groups into the bicyclic structure .
Scientific Research Applications
1,3,3-Trimethyl-2-azabicyclo[2.2.2]octan-5-one;hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a useful tool in studying enzyme interactions and receptor binding.
Industry: The compound is used in the production of various chemical intermediates and specialty chemicals.
Mechanism of Action
The mechanism of action of 1,3,3-Trimethyl-2-azabicyclo[2.2.2]octan-5-one;hydrochloride involves its interaction with specific molecular targets. The nitrogen atom within the bicyclic structure can form hydrogen bonds and other interactions with enzymes and receptors, influencing their activity. This compound can modulate the activity of certain neurotransmitter receptors, making it of interest in neuropharmacology .
Comparison with Similar Compounds
Similar Compounds
2-Azabicyclo[3.2.1]octane: Another bicyclic nitrogen-containing compound with similar structural features but different chemical properties.
8-Azabicyclo[3.2.1]octane: A compound used in the synthesis of tropane alkaloids, which have distinct biological activities.
Uniqueness
1,3,3-Trimethyl-2-azabicyclo[2.2.2]octan-5-one;hydrochloride is unique due to its specific bicyclic structure and the presence of the nitrogen atom within the ring system. This structural feature imparts unique chemical reactivity and biological activity, distinguishing it from other similar compounds .
Properties
CAS No. |
55936-04-4 |
|---|---|
Molecular Formula |
C10H18ClNO |
Molecular Weight |
203.71 g/mol |
IUPAC Name |
1,3,3-trimethyl-2-azabicyclo[2.2.2]octan-5-one;hydrochloride |
InChI |
InChI=1S/C10H17NO.ClH/c1-9(2)7-4-5-10(3,11-9)6-8(7)12;/h7,11H,4-6H2,1-3H3;1H |
InChI Key |
HHJPWYBEEFWBAW-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2CCC(N1)(CC2=O)C)C.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-[(7,7-Dichloro-3-methylhepta-2,6-dien-1-YL)oxy]-4-ethylbenzene](/img/structure/B14622927.png)
![4-[(Ethylamino)methylidene]-5-[(methanesulfinyl)methyl]-2-methylpyridin-3(4H)-one](/img/structure/B14622933.png)





![7-Thiabicyclo[4.2.0]octa-1,3,5-triene-8-carboxylic acid, methyl ester](/img/structure/B14622968.png)




